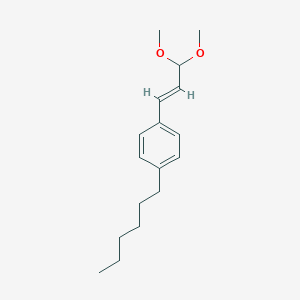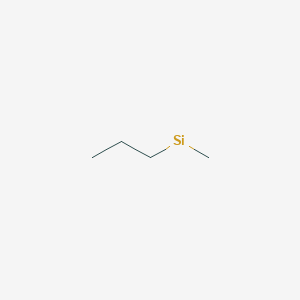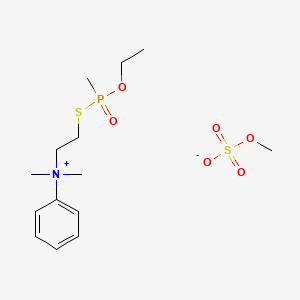
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phosphinyl group, a thioether linkage, and an ammonium ion. These features contribute to its reactivity and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of ethoxymethylphosphine with a thiol compound to form the thioether linkage. This intermediate is then reacted with a dimethylphenylammonium salt to introduce the ammonium ion. The final step involves the addition of methyl sulfate to form the complete compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and concentration of reactants. Industrial production may also involve the use of catalysts to speed up the reaction and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinyl group can be reduced to form phosphines.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes and proteins, altering their activity. The thioether linkage can undergo redox reactions, affecting cellular processes. The ammonium ion can participate in ionic interactions, influencing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsulfide: Contains a similar thioether linkage but lacks the phosphinyl and ammonium groups.
Ethylphosphine: Contains a phosphinyl group but lacks the thioether and ammonium groups.
Phenylammonium compounds: Contain the ammonium ion but lack the phosphinyl and thioether groups.
Uniqueness
Dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)phenylammonium methyl sulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
41294-07-9 |
|---|---|
Fórmula molecular |
C14H26NO6PS2 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO2PS.CH4O4S/c1-5-16-17(4,15)18-12-11-14(2,3)13-9-7-6-8-10-13;1-5-6(2,3)4/h6-10H,5,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
GIXDPYOACOYPDO-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


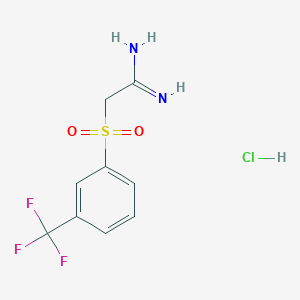


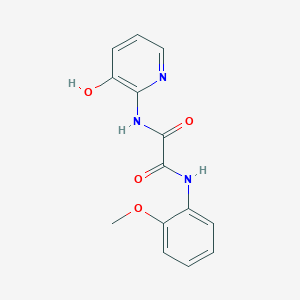
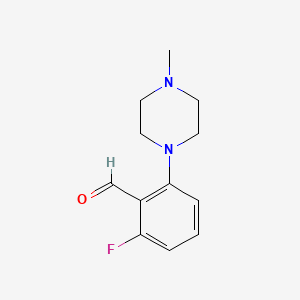

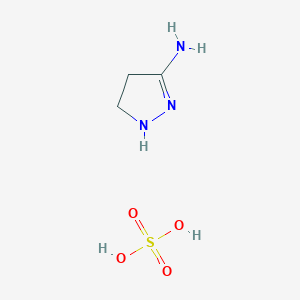

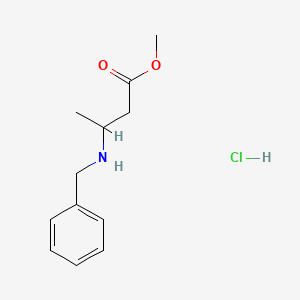
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)

